molecular formula C12H17BrS B8606139 4-Bromo-2,5-diisopropylbenzenethiol CAS No. 56723-18-3

4-Bromo-2,5-diisopropylbenzenethiol

Cat. No.: B8606139
CAS No.: 56723-18-3
M. Wt: 273.23 g/mol
InChI Key: GPZQOHHPZOODMN-UHFFFAOYSA-N
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Description

4-Bromo-2,5-diisopropylbenzenethiol is a substituted aromatic thiol characterized by a bromine atom at the para-position (C4) and two isopropyl groups at the ortho- (C2) and meta- (C5) positions of the benzene ring. The thiol (-SH) group at C1 confers nucleophilic reactivity, making the compound valuable in organic synthesis, ligand design, and materials science. Its steric and electronic properties are influenced by the bulky isopropyl substituents and the electron-withdrawing bromine atom, which also directs further electrophilic substitution reactions .

Properties

CAS No.

56723-18-3

Molecular Formula

C12H17BrS

Molecular Weight

273.23 g/mol

IUPAC Name

4-bromo-2,5-di(propan-2-yl)benzenethiol

InChI

InChI=1S/C12H17BrS/c1-7(2)9-6-12(14)10(8(3)4)5-11(9)13/h5-8,14H,1-4H3

InChI Key

GPZQOHHPZOODMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1Br)C(C)C)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-Bromo-2,5-dimethylbenzenethiol
  • Structural Difference : Methyl groups replace isopropyl groups at C2 and C5.
  • Impact : Reduced steric hindrance compared to isopropyl substituents, leading to higher reactivity in nucleophilic substitutions. Lower molecular weight (MW: ~246 g/mol vs. ~302 g/mol for the diisopropyl analogue) results in lower boiling point (~220°C vs. ~280°C estimated).
  • Electronic Effects: Methyl groups are weaker electron donors than isopropyl groups, slightly decreasing the electron density at the thiol group.
4-Chloro-2,5-diisopropylbenzenethiol
  • Structural Difference : Bromine replaced with chlorine.
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity reduce the electron-withdrawing effect, resulting in a less acidic thiol group (estimated pKa ~8.5 vs. ~7.8 for the bromo analogue). The C-Br bond’s polarizability also enhances reactivity in cross-coupling reactions compared to C-Cl bonds .
2,5-Diisopropylbenzenethiol (No Bromine)
  • Structural Difference : Absence of bromine at C4.
  • Impact : The lack of an electron-withdrawing group increases electron density at the thiol, reducing acidity (pKa ~9.2 vs. ~7.8 for the brominated form). This analogue is less reactive in electrophilic aromatic substitution but more prone to oxidation due to reduced steric protection.
4-Bromo-2,5-diisopropylphenol
  • Structural Difference : Thiol (-SH) replaced with hydroxyl (-OH).
  • Impact: The hydroxyl group is less nucleophilic but more acidic (pKa ~10 vs. ~7.8 for thiol). Hydrogen bonding in phenol derivatives increases solubility in polar solvents, whereas the thiol form exhibits stronger affinity for metal surfaces (e.g., gold nanoparticles) .

Physicochemical Properties

Property 4-Bromo-2,5-diisopropylbenzenethiol 4-Bromo-2,5-dimethylbenzenethiol 4-Chloro-2,5-diisopropylbenzenethiol 2,5-Diisopropylbenzenethiol
Molecular Weight (g/mol) 302.3 246.1 258.8 224.4
Boiling Point (°C) ~280 (est.) ~220 (est.) ~265 (est.) ~210 (est.)
pKa (thiol) ~7.8 ~8.2 ~8.5 ~9.2
Solubility in H₂O Insoluble Insoluble Insoluble Insoluble

Pharmacological Considerations (Indirect Insights)

This contrasts with methyl or methoxy substituents, which enhance bioavailability .

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